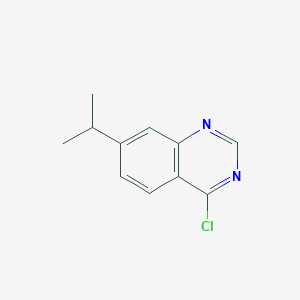
4-Chloro-7-isopropylquinazoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Tumor Activity
Quinazoline derivatives, including 4-Chloro-7-isopropylquinazoline, have been studied for their potential anti-tumor activity . A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, one displayed potent anti-proliferative activity against MGC-803 cells in vitro .
Inhibition of Cell Migration
In addition to their antiproliferative activity, these compounds have also been found to inhibit the colony formation and migration of MGC-803 cells . This suggests that they could be valuable in the treatment of cancers where cell migration plays a key role in disease progression.
Induction of Apoptosis
Further studies revealed that these compounds could induce apoptosis of MGC-803 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the elimination of cancer cells without causing damage to surrounding healthy cells.
Cell Cycle Arrest
These compounds have also been found to induce cell cycle arrest at the G1-phase . By halting the cell cycle, these compounds can prevent the replication of cancer cells, thereby inhibiting tumor growth.
Anti-Inflammatory Activity
Quinazoline and quinazolinone derivatives, including 4-Chloro-7-isopropylquinazoline, have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of inflammatory diseases.
Anticonvulsant Activity
These compounds have also been found to exhibit anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders.
Antihypertensive Activity
Quinazoline derivatives have been used in the synthesis of antihypertensive drugs . This suggests potential applications of 4-Chloro-7-isopropylquinazoline in the treatment of high blood pressure.
α-Glucosidase Inhibitory Activity
Some quinazolinone derivatives have been found to exhibit α-glucosidase inhibitory activity . This suggests potential applications in the treatment of diabetes, as α-glucosidase inhibitors can help to control blood sugar levels.
Propiedades
IUPAC Name |
4-chloro-7-propan-2-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7(2)8-3-4-9-10(5-8)13-6-14-11(9)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBXNJFLLJEJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-isopropylquinazoline | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

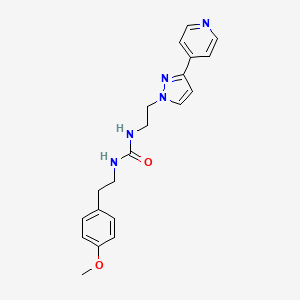
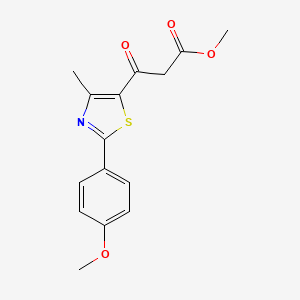
![(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2892204.png)
![4-[[2-(Trifluoromethyl)quinazolin-4-yl]amino]phenol](/img/structure/B2892208.png)
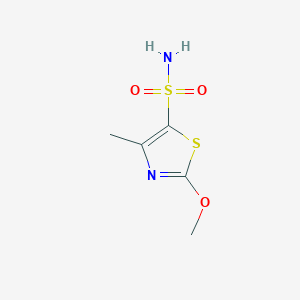
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
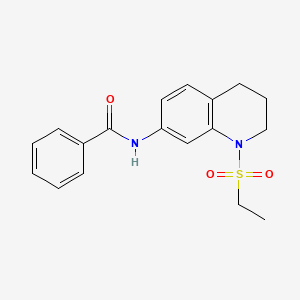
![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
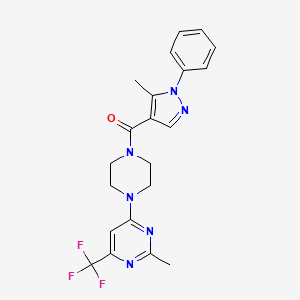
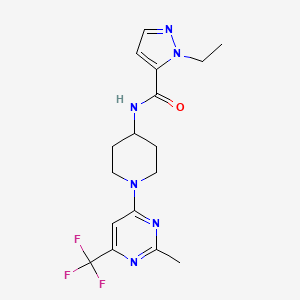
![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
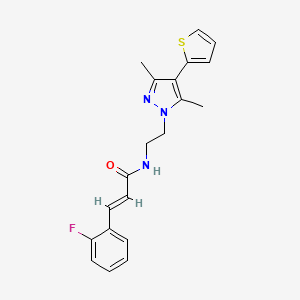
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)